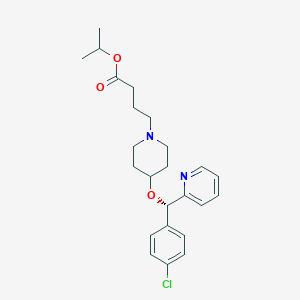
Bepotastine Isopropyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bepotastine Isopropyl Ester is a derivative of Bepotastine, a second-generation antihistamineThis compound is primarily used in the treatment of allergic conditions such as allergic rhinitis and urticaria due to its ability to selectively inhibit histamine H1 receptors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bepotastine Isopropyl Ester involves several steps. One common method includes the reaction of (RS)-4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine with a 4-halobutanoic acid isopropyl ester in the presence of a base. This reaction produces (RS)-Bepotastine Isopropyl Ester, which is then subjected to further purification steps to achieve high optical purity .
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalytic approaches. Engineered alcohol dehydrogenases with increased hydrophobicity are used to synthesize key intermediates with high enantiomeric excess. Reaction conditions such as pH, temperature, and buffer composition are optimized to maximize yield and purity .
化学反应分析
Types of Reactions
Bepotastine Isopropyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction is often employed to reduce ketones or aldehydes to alcohols.
Substitution: Commonly used to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
Bepotastine Isopropyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of esterification and hydrolysis reactions.
Biology: Investigated for its role in inhibiting histamine release and stabilizing mast cells.
Medicine: Explored for its potential in treating allergic conditions and its pharmacokinetic properties.
Industry: Utilized in the development of sustained-release formulations for antihistamines
作用机制
Bepotastine Isopropyl Ester exerts its effects by selectively inhibiting histamine H1 receptors. This action prevents the binding of histamine, thereby reducing allergic symptoms such as itching and inflammation. Additionally, it stabilizes mast cells and suppresses the migration of eosinophils into inflamed tissues .
相似化合物的比较
Similar Compounds
Cetirizine: Another second-generation antihistamine with similar H1 receptor antagonistic properties.
Loratadine: Known for its non-sedating effects and long duration of action.
Fexofenadine: Offers similar benefits but with a different pharmacokinetic profile.
Uniqueness
Bepotastine Isopropyl Ester is unique due to its high selectivity for H1 receptors and its ability to stabilize mast cells. This makes it particularly effective in treating allergic conditions with minimal side effects compared to other antihistamines .
属性
分子式 |
C24H31ClN2O3 |
|---|---|
分子量 |
431.0 g/mol |
IUPAC 名称 |
propan-2-yl 4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoate |
InChI |
InChI=1S/C24H31ClN2O3/c1-18(2)29-23(28)7-5-15-27-16-12-21(13-17-27)30-24(22-6-3-4-14-26-22)19-8-10-20(25)11-9-19/h3-4,6,8-11,14,18,21,24H,5,7,12-13,15-17H2,1-2H3/t24-/m0/s1 |
InChI 键 |
YBHIDMQYSOTASW-DEOSSOPVSA-N |
手性 SMILES |
CC(C)OC(=O)CCCN1CCC(CC1)O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3 |
规范 SMILES |
CC(C)OC(=O)CCCN1CCC(CC1)OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


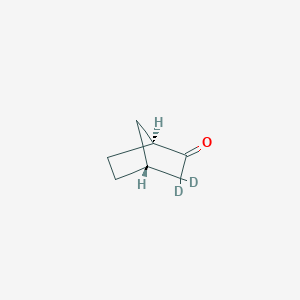
![(Z)-N-[2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethylidene]hydroxylamine](/img/structure/B15292794.png)
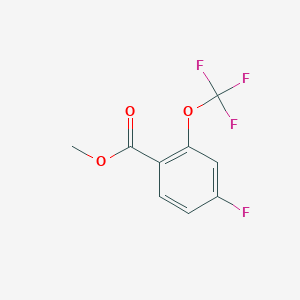
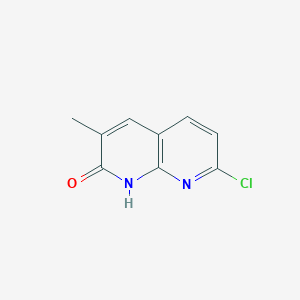
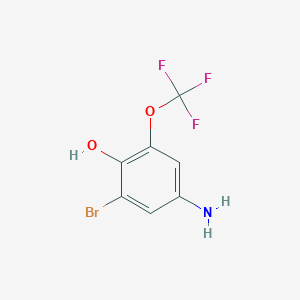
![S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline](/img/structure/B15292819.png)
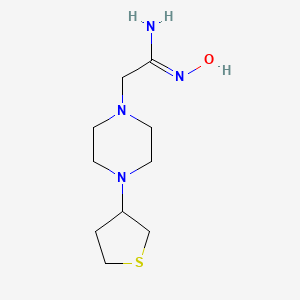
![2-methyl-6-[1-[(1R,2R)-2-methylcyclopropyl]tetrazol-5-yl]aniline](/img/structure/B15292831.png)
![(2R,4R)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate (hydrochloride)](/img/structure/B15292835.png)
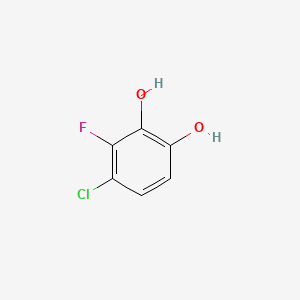
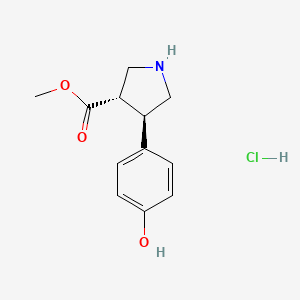
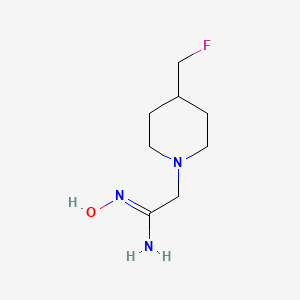

![N-[1-[2-Oxo-2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide](/img/structure/B15292872.png)
